molecular formula C10H15NO3S B073945 4-Butoxybenzenesulfonamide CAS No. 1138-58-5

4-Butoxybenzenesulfonamide

Cat. No. B073945
CAS RN: 1138-58-5
M. Wt: 229.3 g/mol
InChI Key: GJCVWKPGGOMFQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 4-Butoxybenzenesulfonamide, has been extensively studied. For example, nitrobenzenesulfonamides have been prepared from primary amines and have undergone smooth alkylation to give N-alkylated sulfonamides in nearly quantitative yields. These can be deprotected via Meisenheimer complexes, offering a pathway to secondary amines with high efficiency (Fukuyama, Jow, & Cheung, 1995). Additionally, the synthesis of 4-cyanobenzenesulfonamides has highlighted the use of these motifs as amine protecting/activating groups, which can be further elaborated by alkylation and arylation, similar to nitrobenzenesulfonamides (Schmidt, Stokes, Davies, & Roberts, 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including 4-Butoxybenzenesulfonamide, can be characterized using various spectroscopic and crystallographic techniques. Studies on 4-methylbenzenesulfonamide derivatives have provided insights into the crystal structure, which can be extended to understand the structural features of 4-Butoxybenzenesulfonamide (Stenfors & Ngassa, 2021).

Chemical Reactions and Properties

Sulfonamides, including 4-Butoxybenzenesulfonamide, participate in various chemical reactions. For example, the 2-aminobenzenesulfonamide-containing cyclononyne has been synthesized for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, highlighting the reactivity control through N-functionalities (Kaneda, Naruse, & Yamamoto, 2017).

Physical Properties Analysis

The physical properties of 4-Butoxybenzenesulfonamide can be inferred from studies on related compounds. Solubility and solution thermodynamics have been explored for 4-aminobenzenesulfonamide in various solvents, providing insights into the behavior of similar sulfonamides in different solvent systems (Asadi, Kodide, Kota, & Thati, 2020).

Chemical Properties Analysis

The chemical properties of sulfonamides, including reactivity, stability, and interactions with other molecules, are crucial for their application in synthesis and drug design. The synthesis and application of specific sulfonamide derivatives for the conversion of alkyl benzenes to acylbenzenes show the versatility and reactivity of these compounds, indicating the potential utility of 4-Butoxybenzenesulfonamide in similar transformations (Badri, Adlu, & Mohammadi, 2015).

Scientific Research Applications

  • Antibacterial Property

    • Field : Pharmacology
    • Application : Sulfonamides, including 4-Butoxybenzenesulfonamide, have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
    • Method : These drugs work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth .
    • Results : Sulfonamides have been used successfully to treat a variety of bacterial infections .
  • Anticancer and Antimicrobial Agents

    • Field : Oncology and Microbiology
    • Application : Certain benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents .
    • Method : These compounds work by inhibiting carbonic anhydrase IX, a gene that is overexpressed in many solid tumors .
    • Results : Some of these derivatives have shown significant inhibitory effects against certain cancer cell lines .
  • Sulfonimidates Synthesis
    • Field : Organic Chemistry
    • Application : Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • Method : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
  • Polymer Synthesis
    • Field : Polymer Chemistry
    • Application : Sulfonimidates, including 4-Butoxybenzenesulfonamide, have been utilized in the synthesis of polymers .
    • Method : The use of elevated temperatures can lead to the decomposition of sulfonimidates into sulfonamides over extended periods of time . This property has been exploited in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
    • Results : The resulting polymers have potential applications in various fields, including materials science .

Safety And Hazards

The safety information for 4-Butoxybenzenesulfonamide indicates that it is a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include keeping the substance away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-butoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCVWKPGGOMFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365907
Record name 4-butoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxybenzenesulfonamide

CAS RN

1138-58-5
Record name 4-Butoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 ml of methanolic ammonia solution were added dropwise to 10 g of 4-n-butoxybenzenesulfonyl chloride, while cooling with ice. After the mixture had been stirred at 20° C. for 1/2 hour, water was added, the mixture was acidified to pH 1 to 2 and the product was filtered off with suction, melting point 99° to 101° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of methanolic ammonia solution are added dropwise with ice-cooling to 10 g of 4-n-butoxybenzenesulfonyl chloride. After stirring at 20° C. for 1/2 hour, the mixture is concentrated, the residue is treated with water, acidified to pH 1-2 and filtered off with suction, M.p. 99°-101° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Wu, Y Wan, AK Mahalingam… - Journal of medicinal …, 2006 - ACS Publications
… N-tert-Butyl-2-(4-imidazol-1-ylmethylphenyl)-4-butoxybenzenesulfonamide (47). To a solution of 31 (230.8 mg, 0.8087 mmol) in dry THF (20 mL), at −78 C, was added slowly n-BuLi (…
Number of citations: 54 pubs.acs.org
MF Rega, B Wu, J Wei, Z Zhang, JF Cellitti… - Journal of medicinal …, 2011 - ACS Publications
… 27 was obtained according to the procedure given for the general solution coupling from 3′,4′-dichloro-[1,1′-biphenyl]-3-carboxylic acid and 4-butoxybenzenesulfonamide. H NMR (…
Number of citations: 59 pubs.acs.org
X Guo, Q Yang, J Xu, L Zhang, H Chu, P Yu… - Bioorganic & medicinal …, 2013 - Elsevier
Atrial fibrillation (AF) is one of the common arrhythmias that threaten human health. Kv1.5 potassium channel is reported as an efficacious and safe target for the treatment of AF. In this …
Number of citations: 27 www.sciencedirect.com

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